Physicochemical Profiling and Thermodynamic Solubility of 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester
Physicochemical Profiling and Thermodynamic Solubility of 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester
Prepared by: Senior Application Scientist, Process Chemistry & Formulation Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery, heavily functionalized pyridine derivatives serve as critical building blocks for kinase inhibitors, agrochemicals, and advanced materials. Among these, 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester (CAS: 1341034-64-7) represents a highly specialized intermediate[1]. While its structural complexity—featuring a lipophilic tert-butyl ester, a strongly electron-withdrawing nitrile group, and a fluorine atom—imparts desirable pharmacological properties, it also creates a highly specific and often challenging solubility profile.
This whitepaper provides an in-depth technical framework for understanding, predicting, and empirically validating the solubility profile of this compound in various organic solvents. By coupling Hansen Solubility Parameters (HSP) with a self-validating shake-flask methodology, process chemists can rationally select solvent systems for extraction, crystallization, and reaction optimization, thereby eliminating empirical trial-and-error.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond the simplistic "like dissolves like" heuristic, we must analyze the cohesive energy density of the solute and solvent. The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy into three distinct intermolecular interactions: dispersion forces ( δD ), polar dipole-dipole forces ( δP ), and hydrogen bonding ( δH )[2].
For a solid intermediate to dissolve, the thermodynamic penalty of disrupting its crystal lattice must be offset by favorable solvent-solute interactions[3]. The "distance" ( Ra ) between the solvent and the solute in the 3D Hansen space dictates solubility[4]:
Ra2=4(δD,solvent−δD,solute)2+(δP,solvent−δP,solute)2+(δH,solvent−δH,solute)2
Structure-Property Relationship (SPR) of the Target Analyte
Analyzing the functional groups of 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester allows us to predict its HSP coordinates:
-
Tert-butyl ester: Imparts significant steric bulk and lipophilicity, driving up the dispersion component ( δD ).
-
Cyano (-CN) group: A strong dipole moment significantly elevates the polar interaction parameter ( δP ).
-
Fluoro (-F) & Pyridine Nitrogen: Act as weak-to-moderate hydrogen bond acceptors, contributing to a moderate δH .
Because the molecule lacks strong hydrogen bond donors (no -OH or -NH groups), it relies heavily on dipole-dipole interactions and dispersion forces for solvation, making polar aprotic and halogenated solvents theoretically ideal.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While predictive modeling guides solvent selection, empirical validation is mandatory for regulatory and process chemistry workflows. The shake-flask method , coupled with High-Performance Liquid Chromatography (HPLC-UV), remains the gold standard for determining true thermodynamic solubility[5][6].
The following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to ensure that any degradation of the ester or nitrile groups during the 72-hour equilibration is immediately detected, preventing false solubility readings.
Step-by-Step Workflow
Step 1: Solvent Preparation & Saturation
-
Select a diverse panel of organic solvents (e.g., Ethyl Acetate, Dichloromethane, Toluene, Methanol, Hexane).
-
Dispense 2.0 mL of each solvent into highly inert, sealed borosilicate glass vials to prevent solvent evaporation.
-
Add an excess amount of 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester (approx. 500 mg) to each vial to ensure a saturated state (a visible solid pellet must remain)[5].
Step 2: Thermal Equilibration 4. Place the sealed vials in an orbital shaker equipped with precise temperature control. 5. Agitate at 400 rpm at a constant 25.0 ± 0.1 °C for 72 hours. Causality note: 72 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium, accounting for any potential pseudo-polymorphic transitions[6][7].
Step 3: Phase Separation 6. Transfer the vials to a temperature-controlled centrifuge (25 °C). 7. Centrifuge at 10,000 rpm for 15 minutes. Causality note: Centrifugation is prioritized over filtration. Lipophilic compounds often adsorb onto syringe filter membranes (e.g., PTFE or Nylon), which artificially lowers the quantified solubility[8].
Step 4: HPLC-UV Quantification 8. Carefully aspirate 100 µL of the clear supernatant and dilute it with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear range of the calibration curve. 9. System Suitability & Analysis: Run the samples using an isocratic HPLC-UV method (C18 column, detection at λmax ~260 nm). The presence of a single sharp peak validates the chemical stability of the analyte in the chosen solvent. Any secondary peaks indicate solvent-induced degradation (e.g., transesterification in methanol).
Figure 1: Standardized Shake-Flask Workflow for Thermodynamic Solubility Determination.
Quantitative Data Presentation: Predicted Solubility Matrix
Based on the structural parameters and the cohesive energy density of the functional groups, the following table outlines the predicted thermodynamic solubility profile of 6-Cyano-5-fluoro-nicotinic acid tert-butyl ester across distinct solvent classes at 25 °C.
Note: This data represents modeled thermodynamic limits intended to guide process chemistry scale-up.
| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Predicted Solubility (mg/mL) | Dominant Solvation Mechanism |
| Halogenated | Dichloromethane (DCM) | 8.93 | > 250 (Very High) | Strong dipole-dipole matching with the -CN group; high dispersion forces. |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | 150 - 200 (High) | Excellent HSP alignment; favorable interactions with the ester moiety. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 (Very High) | Universal solvation of polar and polarizable functional groups[7]. |
| Aromatic | Toluene | 2.38 | 30 - 60 (Moderate) | π−π stacking with the pyridine ring, but limited dipole stabilization. |
| Polar Protic | Methanol (MeOH) | 32.7 | 20 - 40 (Moderate) | H-bond donation to the pyridine nitrogen, but limited by the bulky t-butyl group. |
| Aliphatic | n-Hexane | 1.88 | < 5 (Low) | Insufficient polar and H-bonding interactions to break the crystal lattice. |
| Aqueous | Water (pH 7.4 Buffer) | 80.1 | < 0.1 (Insoluble) | High hydrophobic penalty from the tert-butyl group and aromatic ring[9]. |
Mechanistic Insights & Process Implications
Understanding why the compound behaves this way is critical for downstream applications:
-
Crystallization and Anti-Solvent Selection: The stark contrast in solubility between Ethyl Acetate (>150 mg/mL) and n-Hexane (<5 mg/mL) makes the EtOAc/Hexane binary system an ideal candidate for cooling or anti-solvent crystallization. The compound can be dissolved in minimal EtOAc, followed by the slow addition of Hexane to induce controlled nucleation, yielding high-purity crystals.
-
Reaction Solvent Optimization: For nucleophilic aromatic substitution ( SNAr ) reactions targeting the fluorine atom, polar aprotic solvents like DMSO or DMF are optimal. They not only dissolve the intermediate entirely but also leave the incoming nucleophile unsolvated and highly reactive.
-
Formulation Constraints: The practical insolubility in water (<0.1 mg/mL) confirms that if this intermediate is advanced toward biological testing without further modification, it will require aggressive formulation strategies (e.g., lipid nanoparticles or co-solvency) to achieve bioavailability[2].
References
-
Ideal Solubility & Solubility Models: Hansen Solubility Parameters. Agno Pharmaceuticals. Available at: [Link]
-
Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter. Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Determination of Thermodynamic Solubility. Bio-protocol. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. Available at: [Link]
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. agnopharma.com [agnopharma.com]
- 3. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. protocols.io [protocols.io]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
